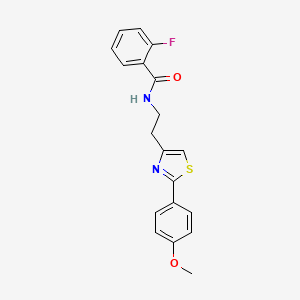

2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Description

The compound 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position and a 2-(4-methoxyphenyl)thiazol-4-yl group attached via an ethyl linker. This structure integrates a thiazole heterocycle, known for enhancing metabolic stability and binding affinity in medicinal chemistry . The fluorine atom likely increases lipophilicity and bioavailability compared to non-halogenated analogs, while the methoxy group on the thiazole ring contributes to electronic modulation .

Properties

IUPAC Name |

2-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-24-15-8-6-13(7-9-15)19-22-14(12-25-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWDKAPRTYBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring towards the target site. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide are not well-characterized. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels.

Biological Activity

2-Fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Fluorine atom : Enhances lipophilicity and may affect biological interactions.

- Thiazole ring : Known for its diverse biological activities, including anticancer properties.

- Methoxyphenyl group : Contributes to the compound's interaction with biological targets.

Molecular Formula

The biological activity of 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety is particularly significant, as thiazole derivatives have been shown to exhibit various pharmacological effects, including:

- Anticancer Activity : Thiazole compounds often inhibit cell proliferation in cancer cell lines. For instance, analogs with similar structures have demonstrated significant inhibitory effects on human colon carcinoma (HT-29) and breast carcinoma (BT-20) cells .

- Protein Kinase Inhibition : Compounds containing thiazole rings have been identified as potent inhibitors of Src kinase, which plays a critical role in cancer progression .

Antitumor Activity

A study examining thiazole derivatives found that certain compounds exhibited IC50 values indicating substantial cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8b | BT-20 | 50 |

| 8b | CCR5 | 50 |

| 22 | HT29 | <1.61 |

These results suggest that modifications to the thiazole structure can enhance anticancer efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. For instance, one derivative demonstrated complete protection against seizures in animal models, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the thiazole and phenyl rings significantly influences biological activity. Key findings include:

- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring enhances anticancer activity by increasing lipophilicity and facilitating cellular uptake .

- Fluorine Substitution : The introduction of fluorine atoms has been correlated with improved binding affinity to target proteins, enhancing overall biological effectiveness.

Case Studies

- Inhibition of Src Kinase : A series of compounds structurally related to 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide were synthesized and evaluated for Src kinase inhibition. Results indicated that compounds with electron-donating groups showed enhanced inhibitory activity .

- Anticancer Efficacy in Colon Cancer Models : A study reported that a thiazole derivative similar to the compound exhibited significant inhibition of HT-29 cell proliferation, providing insights into its potential as an anticancer agent .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Fluorine vs. Hydroxy/Methoxy : Fluorine enhances lipophilicity and bioavailability compared to hydroxy/methoxy groups, which may improve blood-brain barrier penetration .

- Thiazole vs. Oxazole/Thieno: Thiazoles’ sulfur atom improves polarizability and binding to aromatic residues in proteins compared to oxazoles. Thieno derivatives offer larger π-systems for kinase inhibition .

- Ethyl Linker : The ethyl spacer in the target compound balances flexibility and rigidity, optimizing interactions with deep binding pockets, unlike shorter or bulkier linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.